molecular formula C8H11NO2 B3213720 1-(3-Aminophenyl)ethane-1,2-diol CAS No. 112534-31-3

1-(3-Aminophenyl)ethane-1,2-diol

Cat. No.: B3213720
CAS No.: 112534-31-3
M. Wt: 153.18 g/mol
InChI Key: WLEZORZJBMDTIJ-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. This compound is known for its diverse applications in various fields of scientific research and industry.

Scientific Research Applications

1-(3-Aminophenyl)ethane-1,2-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Safety and Hazards

Safety information indicates that this compound may be harmful if swallowed or if it comes into contact with skin. It may cause eye irritation and may be harmful if inhaled. It may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)ethane-1,2-diol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3-nitrophenyl)ethane-1,2-diol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using hydrogenation reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Aminophenyl)ethane-1,2-diol is unique due to the specific positioning of the amino group on the phenyl ring, which influences its chemical reactivity and interaction with biological molecules. This positional isomerism can lead to differences in the compound’s properties and applications compared to its similar counterparts .

Properties

IUPAC Name

1-(3-aminophenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEZORZJBMDTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(3-Nitrophenyl)ethane-1,2-diol (10 g) was dissolved in MeOH (100 ml). 10% Pd/C (1.3 g) was added the mixture hydrogenated at 40 psi H2 for 1 hour. The reaction mass was filtered through hyflo and concentrated to give the crude title compound (10 g, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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